molecular formula C12H14N4O2S B4172411 isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate

isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate

Cat. No. B4172411
M. Wt: 278.33 g/mol
InChI Key: XLXYSCBFQHYKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tetrazoles, which are widely used in medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the brain. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to activate the adenosine A1 receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

Isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been found to exhibit significant biological activity at relatively low concentrations. However, it also has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous-based experiments. It also has limited solubility in organic solvents such as ethanol and methanol.

Future Directions

There are several future directions for the research on isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory and analgesic agent. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacological properties. Finally, more research is needed to investigate its potential applications in drug discovery and medicinal chemistry.

Scientific Research Applications

Isopropyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate has been used in various scientific research studies due to its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. It has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

propan-2-yl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-9(2)18-11(17)8-19-12-13-14-15-16(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXYSCBFQHYKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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